7-Sulfocholic acid

Description

Historical Context of Bile Acid Sulfation Research

The concept of bile acid metabolism has been a subject of scientific inquiry for over a century and a half, with the initial isolation of cholic acid occurring in 1848. nih.gov However, the discovery of sulfated bile acids is a more recent development. In 1967, researchers first identified that lithocholic acid in human bile could be sulfated. karger.com This finding opened a new chapter in understanding bile acid detoxification and elimination. karger.comoup.com Subsequent studies revealed that other primary bile acids, such as chenodeoxycholic acid and cholic acid, could also undergo sulfation, particularly in cholestatic conditions. karger.com

This process of sulfation, the conjugation of a sulfate (B86663) group to a bile acid molecule, was found to be a critical pathway for increasing the water solubility of otherwise hydrophobic and potentially toxic bile acids. karger.comavantiresearch.com This enhanced solubility facilitates their excretion in urine and feces, thereby protecting the body from the harmful effects of bile acid accumulation. oup.comavantiresearch.com The enzyme responsible for this transformation is sulfotransferase, which catalyzes the transfer of a sulfonate group to the bile acid. oup.comavantiresearch.com

Nomenclature and Structural Context within Bile Acid Metabolome

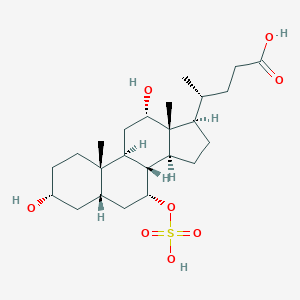

7-Sulfocholic acid is known by several synonyms, including Cholic acid 7-sulfate and 7-Sulfocholate. nih.govcaymanchem.comcaymanchem.com Its systematic IUPAC name is (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid. nih.gov It is a derivative of cholic acid, a primary bile acid synthesized from cholesterol in the liver. avantiresearch.comlipidmaps.org The addition of a sulfate group at the 7-position of the cholic acid structure fundamentally alters its physicochemical properties. caymanchem.comlipidmaps.org

The molecular formula for this compound is C24H40O8S. nih.govbiosynth.com This structure places it within the broader family of bile acids, which are characterized by a steroid nucleus and a side chain. wikipedia.org The bile acid metabolome is a complex collection of primary bile acids synthesized in the liver, and secondary bile acids formed by the action of gut bacteria. wikipedia.org this compound exists as a metabolite within this intricate network. avantiresearch.com

Classification as a Dihydroxy Bile Acid Derivative

Based on its chemical structure, this compound is classified as a dihydroxy bile acid derivative. hmdb.cafoodb.ca This classification arises from the presence of two hydroxyl groups on the steroid nucleus, in addition to the sulfate group. hmdb.cafoodb.ca While its precursor, cholic acid, is a trihydroxy bile acid, the sulfation at the 7-position modifies its classification. wikipedia.org This structural feature is significant as the degree of hydroxylation and sulfation influences the biological activity and metabolic fate of the bile acid. oup.com Specifically, a decrease in the number of hydroxyl groups is associated with increased hydrophobicity and toxicity, highlighting the detoxifying role of sulfation. researchgate.net

Detailed Research Findings

Recent research has illuminated the multifaceted roles of this compound beyond its function in detoxification. Studies have identified it as a selective agonist for the Takeda G-protein-coupled receptor 5 (TGR5), a key regulator of energy and glucose homeostasis. medchemexpress.commedchemexpress.com As a TGR5 agonist, this compound can induce the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in regulating blood sugar levels. medchemexpress.commedchemexpress.com

Furthermore, this compound has been identified as an endogenous ligand for the MHC class I-related protein (MR1). medchemexpress.commedchemexpress.com This interaction is significant for its role in the immune system, specifically in promoting the survival of mucosal-associated invariant T (MAIT) cells. medchemexpress.com Research has also pointed to the potential of this compound and other sulfated bile acids as biomarkers for disease severity in conditions like COVID-19. mdpi.com Additionally, studies in colitis models have shown that certain treatments can increase the levels of this compound, which is associated with a strengthened mucus barrier in the colon. nih.gov

| Compound Name | Synonyms | IUPAC Name | Molecular Formula | Classification |

| This compound | Cholic acid 7-sulfate, 7-Sulfocholate | (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | C24H40O8S | Dihydroxy bile acid derivative |

| Cholic acid | (4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | C24H40O5 | Primary bile acid | |

| Chenodeoxycholic acid | (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | C24H40O4 | Primary bile acid | |

| Lithocholic acid | (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | C24H40O3 | Secondary bile acid | |

| Deoxycholic acid | (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | C24H40O4 | Secondary bile acid | |

| Ursodeoxycholic acid | (4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | C24H40O4 | Secondary bile acid | |

| Taurocholic acid | 2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | C26H45NO7S | Conjugated bile acid | |

| Glycocholic acid | N-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbonyl]glycine | C26H43NO6 | Conjugated bile acid | |

| Taurochenodeoxycholic acid | 2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | C26H45NO6S | Conjugated bile acid | |

| Glycochenodeoxycholic acid | N-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbonyl]glycine | C26H43NO5 | Conjugated bile acid |

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O8S/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)32-33(29,30)31/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVLNNMINXAIKC-OELDTZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101185040 | |

| Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Sulfocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60320-05-0 | |

| Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60320-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Sulfocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Formation of 7 Sulfocholic Acid

Precursor Substrates and Primary Bile Acid Origins

The primary precursor for the synthesis of 7-sulfocholic acid is cholic acid. avantiresearch.com Cholic acid is one of the two primary bile acids synthesized from cholesterol in hepatocytes. youtube.comresearchgate.net The formation of cholic acid is a multi-step process involving several enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes. researchgate.net

The classical, or neutral, pathway of bile acid synthesis is the main route for cholic acid production. nih.gov This pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the rate-limiting step of converting cholesterol to 7α-hydroxycholesterol. youtube.comnih.gov Subsequent enzymatic modifications lead to the formation of cholic acid. youtube.com An alternative, or acidic, pathway also exists, initiated by sterol 27-hydroxylase (CYP27A1), which can contribute to the bile acid pool, though the classic pathway is predominant for cholic acid synthesis. nih.govnih.gov

Enzymatic Sulfation Pathways

The conversion of cholic acid to this compound is achieved through enzymatic sulfation, a major pathway for the detoxification and elimination of bile acids. researchgate.netnih.gov This reaction involves the transfer of a sulfonate group to the cholic acid molecule. researchgate.net

Role of Sulfotransferases (SULTs) in Conjugation

The sulfation of bile acids is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs). researchgate.netontosight.ai These enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfonate donor to attach a sulfate (B86663) group to hydroxyl groups on substrate molecules, such as bile acids. uniprot.orgtandfonline.com This conjugation process increases the water solubility of the bile acids, which in turn reduces their intestinal reabsorption and enhances their excretion in urine and feces. nih.govoup.com

Specificity of SULT2A1 in this compound Synthesis

Within the SULT family, sulfotransferase 2A1 (SULT2A1) is the primary enzyme responsible for the sulfation of bile acids in humans. nih.govuniprot.org SULT2A1 is predominantly expressed in the liver and adrenal glands. uniprot.org While SULT2A1 can sulfate various steroids and bile acids, it exhibits a degree of substrate specificity. uniprot.orgresearchgate.net Studies have shown that SULT2A1 preferentially sulfates monohydroxylated bile acids like lithocholic acid, which are more toxic, over trihydroxylated bile acids like cholic acid. researchgate.net Despite having a lower affinity for cholic acid compared to more toxic bile acids, SULT2A1 is the key enzyme driving the formation of sulfated cholic acid derivatives. researchgate.netgoogle.com

Site-Specific Sulfation at the C-7 Position of Cholic Acid

The cholic acid molecule has hydroxyl groups at positions C-3, C-7, and C-12, all of which are potential sites for sulfation. nih.gov However, the formation of this compound specifically involves the sulfation of the hydroxyl group at the C-7 position. avantiresearch.comcaymanchem.comcaymanchem.com While sulfation at the C-3 position is also a known metabolic modification for some bile acids, the creation of this compound is defined by this C-7 conjugation. tandfonline.comoup.com In mice, a specific enzyme, Sult2a8, has been identified as being responsible for the 7α-hydroxysulfation of bile acids. tandfonline.com

Integration within Classical and Alternative Bile Acid Biosynthesis Pathways

Interactive Data Tables

Table 1: Key Molecules in the Biosynthesis of this compound

| Compound Name | Role in Pathway |

| Cholesterol | Ultimate precursor for all bile acids. |

| Cholic Acid | Primary bile acid precursor for this compound. avantiresearch.com |

| This compound | The final sulfated metabolite. nih.gov |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Universal sulfonate group donor for the sulfation reaction. uniprot.orgtandfonline.com |

Table 2: Enzymes Involved in the Biosynthesis of this compound

| Enzyme | Function | Location |

| Cholesterol 7α-hydroxylase (CYP7A1) | Catalyzes the rate-limiting step in the classical pathway of cholic acid synthesis. youtube.comnih.gov | Endoplasmic Reticulum |

| Sulfotransferase 2A1 (SULT2A1) | The primary enzyme that catalyzes the sulfation of cholic acid to form this compound in humans. nih.govuniprot.org | Cytosol |

Biological Roles and Molecular Mechanisms of 7 Sulfocholic Acid

Receptor Agonism and Downstream Signaling Pathways

7-Sulfocholic acid, also known as Cholic acid 7-sulfate, functions as a selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5. medchemexpress.commedchemexpress.commedchemexpress.cn It also acts as an endogenous ligand for the MHC class I-related protein (MR1). medchemexpress.commedchemexpress.commedchemexpress.cn

This compound is a selective agonist that targets the TGR5 receptor. medchemexpress.commedchemexpress.commedchemexpress.eu Its activation of TGR5 occurs in a dose-dependent manner. medchemexpress.com Research has identified its half-maximal effective concentration (EC50) for activating human TGR5 and inducing subsequent cellular responses. medchemexpress.commedchemexpress.cn One study reported an EC50 value of 0.17 μM for inducing glucagon-like peptide-1 (GLP-1) secretion from NCI-H716 cells, a human enteroendocrine cell line. medchemexpress.commedchemexpress.cn Another investigation focusing on TGR5 activation in L-cells noted an EC50 of 0.013 μM. google.com This agonism is central to its role in metabolic regulation. medchemexpress.commedchemexpress.com

As a gut-restricted TGR5 agonist, this compound binds to TGR5 located on enteroendocrine L cells. medchemexpress.commedchemexpress.cn This interaction stimulates the secretion of GLP-1. medchemexpress.comdcchemicals.commedchemexpress.com In vitro studies have demonstrated that this compound induces GLP-1 secretion from NCI-H716 cells more effectively than other bile acids like taurodeoxycholic acid (TDCA). google.com The essential role of TGR5 in this process was confirmed by experiments showing that the knockdown of TGR5 with siRNA (small interfering RNA) abolished the GLP-1 secretion induced by this compound. medchemexpress.comgoogle.com

The signaling cascade initiated by TGR5 activation involves changes in intracellular ion concentrations. Research findings indicate that this compound induces an increase in intracellular calcium levels in L-cells. google.com This modulation of calcium is a key step in the downstream signaling that leads to effects such as GLP-1 release. google.commedchemexpress.eu

The induction of GLP-1 secretion by this compound has significant implications for the regulation of blood sugar. medchemexpress.cn GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance. In studies involving diet-induced obese (DIO) mice, administration of this compound led to increased circulating GLP-1 levels, a decrease in blood glucose, and an increase in insulin. medchemexpress.com This improvement in glucose clearance was shown to be dependent on TGR5, highlighting the compound's role in glucose homeostasis through this specific receptor pathway. medchemexpress.commedchemexpress.cn

Table 1: Receptor Agonism and In Vitro Activity of this compound

| Parameter | Details | Source(s) |

|---|---|---|

| Primary Receptor Target | TGR5 (G protein-coupled bile acid receptor 1) | medchemexpress.commedchemexpress.comdcchemicals.com |

| Cell Line Used | NCI-H716 (human enteroendocrine L-cells) | medchemexpress.comgoogle.com |

| EC50 for GLP-1 Secretion | 0.17 μM | medchemexpress.commedchemexpress.cn |

| Mechanism of Action | Binds to TGR5, inducing GLP-1 secretion | medchemexpress.commedchemexpress.cn |

| Downstream Effect | Increase in intracellular calcium levels | google.com |

| Verification | GLP-1 secretion is inhibited by TGR5 siRNA knockdown | medchemexpress.comgoogle.com |

Beyond its metabolic role, this compound is also recognized as an endogenous, host-derived ligand for the MHC class I-related protein (MR1). nih.govnih.govosaka-u.ac.jp MR1 is a nonclassical MHC molecule that presents small molecule metabolites to a specialized subset of T cells. nih.govfrontiersin.org Unlike microbial riboflavin-based metabolites, which are foreign antigens for MR1, this compound represents a self-derived antigen. nih.govnih.gov This interaction occurs within the A-pocket of the MR1 molecule, where this compound binds non-covalently. frontiersin.org

The presentation of this compound by MR1 is specifically recognized by Mucosal-Associated Invariant T (MAIT) cells. nih.govnih.govosaka-u.ac.jp This recognition is crucial for the development and maintenance of these innate-like T cells. medchemexpress.cnnih.gov Research has shown that the interaction between this compound and the MAIT cell T cell receptor (TCR) promotes MAIT cell survival and induces the expression of a homeostatic gene signature, including CXCR4 and IL7R. medchemexpress.comnih.gov This is distinct from the response to foreign antigens like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), which drives MAIT cell proliferation and the expression of inflammatory genes. nih.govnih.govosaka-u.ac.jp The importance of this compound in MAIT cell biology is underscored by findings that its synthesis is dependent on certain enzymes, and the deletion of these enzymes leads to a reduced number of thymic MAIT cells in mice. nih.govosaka-u.ac.jp

Table 2: Effect of this compound on MAIT Cells

| Parameter | Details | Source(s) |

|---|---|---|

| Binding Protein | MHC class I-related protein (MR1) | medchemexpress.cnnih.gov |

| Cell Type Affected | Mucosal-Associated Invariant T (MAIT) Cells | nih.govnih.gov |

| Nature of Ligand | Endogenous, host-derived antigen | nih.govosaka-u.ac.jp |

| Primary Effect | Promotes MAIT cell survival | medchemexpress.comnih.gov |

| Gene Expression | Induces a homeostatic gene signature (e.g., CXCR4, IL7R) | medchemexpress.comnih.gov |

| Functional Outcome | Contributes to MAIT cell development and homeostasis | medchemexpress.cnnih.gov |

| Contrasting Antigen | 5-OP-RU (foreign antigen) induces proliferation and inflammation | nih.govosaka-u.ac.jp |

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation / Synonym(s) |

|---|---|

| This compound | Cholic acid 7-sulfate, CA7S |

| Glucagon-like Peptide-1 | GLP-1 |

| Taurodeoxycholic acid | TDCA |

MHC Class I-Related Protein (MR1) Ligand Activity

Regulation of Homeostatic Gene Signatures in Immune Cells (e.g., CXCR4, IL7R expression)

This compound, a sulfated metabolite of cholic acid, has been identified as a significant modulator of immune cell function, particularly in promoting the survival and maintaining the homeostatic gene signatures of specialized immune cells. medchemexpress.com Research has demonstrated that this compound acts as an endogenous ligand for the MHC class I-related protein (MR1), which is crucial for the development and function of mucosal-associated invariant T (MAIT) cells. medchemexpress.com

In studies involving human peripheral blood mononuclear cells (PBMCs), treatment with this compound was shown to promote the survival of MAIT cells. medchemexpress.com This survival-promoting effect is accompanied by the induced expression of key homeostatic genes, including CXCR4 and IL7R, without triggering cell proliferation or the upregulation of the activation marker CD69. medchemexpress.commedchemexpress.cn The upregulation of CXCR4, a chemokine receptor, and IL7R, the receptor for interleukin-7, is critical for the homing, survival, and maintenance of T-cell populations. nih.govnih.gov The interaction between IL7R and CXCR4 signaling pathways is also implicated in certain hematological malignancies. nih.gov

The selective induction of these homeostatic genes by this compound underscores its role in immune regulation, suggesting a mechanism by which the host can maintain a stable and functional pool of MAIT cells, which are important for mucosal immunity. medchemexpress.com

Interactive Data Table: Effect of this compound on Immune Cell Gene Expression

| Compound | Cell Type | Target Genes | Effect |

| This compound | Human PBMCs | CXCR4, IL7R | Induces expression |

Contributions to Bile Acid Detoxification and Excretion

The sulfation of bile acids, including the formation of this compound from cholic acid, represents a critical pathway for the detoxification and elimination of potentially harmful bile acids. avantiresearch.com

Role in Neutralizing Toxic Bile Acids

Bile acids, while essential for digestion, can become cytotoxic at high concentrations, a condition that can lead to liver damage. avantiresearch.com The process of sulfation, catalyzed by sulfotransferase enzymes (SULTs), converts more toxic, hydrophobic bile acids into less toxic, more water-soluble sulfated forms like this compound. avantiresearch.comnih.gov This modification is a key protective mechanism against the pathological effects of bile acid accumulation, particularly in conditions such as intrahepatic cholestasis. avantiresearch.com The addition of a sulfate (B86663) group increases the hydrophilicity of the bile acid molecule, thereby reducing its ability to damage cell membranes. avantiresearch.com

Mechanism of Enhanced Excretion

The increased water solubility of this compound and other sulfated bile acids is fundamental to their enhanced elimination from the body. avantiresearch.com This property facilitates their excretion in both urine and feces. avantiresearch.com Furthermore, sulfated bile acids are more resistant to hydrolysis and metabolism by the intestinal microbiota. avantiresearch.com This resistance inhibits their reabsorption in the intestine, further promoting their fecal excretion and protecting the intestinal lining from the damaging effects of high concentrations of unmodified bile acids. avantiresearch.com This efficient excretion pathway is crucial for maintaining bile acid homeostasis. avantiresearch.com

Influence on Enterohepatic Circulation and Bile Acid Pool Homeostasis

The enterohepatic circulation is a highly efficient process that recycles approximately 95% of bile acids, ensuring a stable bile acid pool for digestive functions. metwarebio.comscienceopen.com this compound, due to its sulfated nature, plays a distinct role in this system.

Participation in Mucus Barrier Function Modulation

The intestinal mucus layer is a critical component of the gut's defense system, protecting the underlying epithelial cells from direct contact with luminal contents, including bacteria and toxic substances. nih.gov Recent research suggests a link between certain gut microbiota-derived metabolites and the integrity of this mucus barrier.

A study investigating the effects of rosmarinic acid on colitis in mice found that its administration led to an increase in several gut microbiota-derived metabolites, including this compound. acs.orgresearchgate.netnih.gov This increase was associated with a strengthening of the mucus barrier function, characterized by the proliferation of goblet cells and restored mucus secretion, particularly of Muc2, the primary mucin in the colon. acs.orgresearchgate.netnih.gov While this study highlights a correlation between increased levels of this compound and improved mucus barrier function, it is part of a complex metabolic shift involving other bile acids, short-chain fatty acids, and indole (B1671886) metabolites. acs.orgresearchgate.netnih.gov Therefore, the direct and specific contribution of this compound to mucus barrier modulation requires further investigation.

Regulation of 7 Sulfocholic Acid Homeostasis and Levels

Endogenous Regulatory Mechanisms (e.g., enzymatic, feedback loops)

The body's internal systems manage 7-sulfocholic acid levels primarily through enzymatic synthesis and signaling-based feedback loops.

Sulfation is a key metabolic process for neutralizing potentially toxic bile acids before their elimination. avantiresearch.com this compound is formed from its parent compound, cholic acid, through the action of sulfotransferase (SULT) enzymes in the liver and gut. avantiresearch.comcaymanchem.com These enzymes catalyze the transfer of a sulfo group to the cholic acid molecule, a reaction that significantly increases its water solubility. avantiresearch.com This enhanced solubility facilitates the excretion of the compound in urine and feces, preventing the pathological accumulation of toxic bile acids, particularly under conditions like intrahepatic cholestasis. avantiresearch.com The sulfated form is also more resistant to hydrolysis and metabolism by intestinal bacteria, which limits its reabsorption and protects the intestinal lining. avantiresearch.com

The expression and activity of these detoxifying enzymes are under the control of nuclear receptors. The pregnane (B1235032) X receptor (PXR), for example, acts as a primary regulator for both phase I (hydroxylation) and phase II (conjugation) metabolic enzymes. nih.gov Upon activation, PXR can increase the gene expression of sulfotransferases, such as dehydroepiandrosterone (B1670201) sulfotransferase (STD), which is involved in bile acid sulfation. nih.gov This coordinated induction ensures an efficient detoxification and elimination process for various chemicals, including bile acids. nih.gov

Beyond its role as a detoxification product, this compound functions as a signaling molecule, participating in feedback mechanisms that regulate metabolism. It is a selective agonist for the G protein-coupled bile acid receptor 1 (TGR5). medchemexpress.commedchemexpress.cnmedchemexpress.com When this compound binds to TGR5 on the surface of enteroendocrine L-cells in the gut, it stimulates the secretion of glucagon-like peptide-1 (GLP-1). medchemexpress.commedchemexpress.com GLP-1 is a critical hormone that improves glucose tolerance, highlighting a pathway through which this compound can influence glucose homeostasis. medchemexpress.comresearchgate.net Additionally, this compound is recognized as an endogenous ligand for the MHC class I-related protein (MR1), which is involved in the development and function of mucosal-associated invariant T (MAIT) cells, suggesting a role in immune regulation. medchemexpress.commedchemexpress.cnmedchemexpress.eu

Table 1: Endogenous Factors Regulating this compound

| Factor | Type | Function | Outcome on this compound |

| Sulfotransferases (SULTs) | Enzyme | Catalyzes the sulfation of cholic acid. avantiresearch.com | Direct synthesis |

| Pregnane X Receptor (PXR) | Nuclear Receptor | Induces the expression of sulfotransferase genes. nih.gov | Indirectly increases synthesis |

| TGR5 | G Protein-Coupled Receptor | Binds this compound, triggering GLP-1 secretion. medchemexpress.commedchemexpress.com | Acts as a receptor, mediating its downstream effects |

| MR1 | MHC Class I-Related Protein | Binds this compound, modulating MAIT cell function. medchemexpress.commedchemexpress.cn | Acts as a receptor, mediating its downstream effects |

Exogenous Influences on this compound Concentration

The concentration of this compound is also significantly affected by external factors, including diet, xenobiotics, and the composition of the gut microbiota.

Dietary components can directly influence the levels of this compound. Research in animal models has shown that supplementing the diet with primary bile acids like cholic acid and chenodeoxycholic acid leads to an increase in the fecal concentration of this compound in male mice. caymanchem.com The introduction of certain natural compounds into the diet has also been observed to alter its levels. For instance, dietary supplementation with fulvic acid in chickens and rosmarinic acid in mice with colitis resulted in significantly increased levels of this compound. frontiersin.orgnih.gov

Conversely, exposure to certain substances can decrease its concentration. Studies have shown that alcohol consumption significantly lowers the levels of this compound. asm.org This effect is linked to alcohol-induced gut dysbiosis, which alters the metabolic capacity of the intestinal microbiota. asm.org The gut microbiota itself plays a pivotal role, as specific bacterial populations are correlated with this compound levels. Bacteria from the Lachnospiraceae family and the genus Blautia have been shown to have a significant positive correlation with this compound concentrations. asm.org

Other external factors, such as radiation, can also impact its homeostasis. In mice exposed to radiation, fecal levels of this compound were found to increase three days post-irradiation. nih.gov This change is thought to be a consequence of radiation-induced damage to the intestine, leading to reduced absorption of bile acids. nih.gov

Table 2: Exogenous Factors Influencing this compound Concentration

| Factor | Category | Observed Effect | Study Model |

| Cholic Acid/Chenodeoxycholic Acid Supplementation | Diet | Increased fecal levels. caymanchem.com | Mice |

| Fulvic Acid | Diet | Increased cecal levels. frontiersin.org | Chickens |

| Rosmarinic Acid | Diet | Increased levels. nih.gov | Mice |

| Alcohol Consumption | Xenobiotic | Significantly decreased levels. asm.org | Mice |

| Radiation Exposure | Xenobiotic | Increased fecal levels. nih.gov | Mice |

Interactions with the Gut Microbiota

Microbial Influence on 7-Sulfocholic Acid Concentration in vivo

The concentration of this compound in the gut is not solely dependent on host production but is also significantly shaped by the metabolic activities of the gut microbiota. caymanchem.com Fecal levels of cholic acid 7-sulfate have been observed to increase in male mice when their diet is supplemented with cholic acid or chenodeoxycholic acid. caymanchem.com

Specific bacterial populations have been shown to correlate with the levels of this compound. For instance, a positive correlation has been identified between this compound and the bacterial genera Blautia and an unclassified genus within the Lachnospiraceae family. nih.gov Specifically, Blautia showed a strong positive correlation (R = 0.70, P < 0.01) with this compound. nih.gov Similarly, an unclassified member of the Lachnospiraceae family was positively correlated with this compound (R = 0.62, P = 0.01). nih.gov Another study reported a significant relationship between the [Ruminococcus]_torques_group and this compound. nih.govspringermedizin.de

Conversely, some microbial groups show a negative correlation. For example, the fungal genus Aspergillus was negatively correlated with this compound (R = -0.70, P < 0.01). nih.govasm.org Additionally, negative correlations have been observed with Akkermansiaceae, Muribaculaceae, and Prevotellaceae at the family level, and with the genera Akkermansia, Parabacteroides, Ruminococcus, and Mucispirillum at the genus level. mdpi.com Redundancy analysis has further indicated a negative correlation between Dubosiella and this compound. asm.org In the context of Sjögren's syndrome, the increased abundance of Lachnospiraceae_UCG-001 was negatively related to this compound. springermedizin.de

The following table summarizes the observed correlations between specific microbial genera and this compound levels.

| Microbial Genus/Family | Correlation with this compound | Study Findings |

| Blautia | Positive | Strong positive correlation (R=0.70, P<0.01) was observed. nih.gov |

| Unclassified Lachnospiraceae | Positive | A positive correlation (R=0.62, P=0.01) was identified. nih.gov |

| [Ruminococcus]_torques_group | Positive | A significant relationship was noted. nih.govspringermedizin.de |

| Aspergillus (fungal) | Negative | A negative correlation (R=-0.70, P<0.01) was found. nih.govasm.org |

| Akkermansiaceae (family) | Negative | A negative correlation was observed. mdpi.com |

| Muribaculaceae (family) | Negative | A negative correlation was observed. mdpi.com |

| Prevotellaceae (family) | Negative | A negative correlation was observed. mdpi.com |

| Dubosiella | Negative | A negative correlation was indicated by redundancy analysis. asm.org |

| Lachnospiraceae_UCG-001 | Negative | Increased abundance was negatively related in a Sjögren's syndrome model. springermedizin.de |

Gut microbiota dysbiosis, an imbalance in the microbial community, can significantly alter the profile of bile acids, including this compound. frontiersin.org In conditions like inflammatory bowel disease (IBD), dysbiosis is characterized by a decrease in the Firmicutes phylum and an increase in Proteobacteria. nih.govmdpi.com This shift can impair bile acid metabolism, leading to an increase in sulfated bile acids. nih.gov Chronic alcohol consumption, a known inducer of gut dysbiosis, has been shown to significantly decrease the levels of secondary bile acids, including this compound. nih.govasm.org In a mouse model of colitis, fecal microbiota transplantation (FMT) that was enhanced with a probiotic led to the reversal of colitis-associated metabolic dysregulation, which included elevated levels of this compound. nih.gov

Effects of Gut Microbiota Dysbiosis on this compound Profiles

Resistance of this compound to Microbial Metabolism

A key characteristic of sulfated bile acids, including this compound, is their notable resistance to metabolism by the gut microbiota. oup.comnih.gov

Sulfated bile acids are generally resistant to transformations by microbial enzymes until the sulfate (B86663) group is removed. oup.comoup.com Bile acids that are sulfated at the 7-position, such as this compound, are particularly resistant to desulfation by fecal bacteria. oup.com This resistance to hydrolysis by intestinal enzymes means that they are less likely to be deconjugated and further metabolized by the gut microbiota. nih.govavantiresearch.com

The stability of the sulfate group on this compound confers resistance to further degradation by the gut microflora. oup.comnih.govavantiresearch.com While bile acids sulfated at the 3-position can be desulfated by human fecal flora, those sulfated at the 7- and/or 12-positions are resistant and are therefore excreted intact in the feces. oup.com This resistance to microbial breakdown prevents their reabsorption in the intestine and facilitates their elimination from the body. avantiresearch.com

Impact of Sulfation on Intestinal Reabsorption

The process of sulfation, which involves the addition of a sulfonate group (SO3−), fundamentally alters the physicochemical properties of bile acids, thereby impacting their journey through the enterohepatic circulation. nih.gov This modification significantly decreases their intestinal reabsorption and promotes their elimination from the body. oup.comcapes.gov.br

Sulfation increases the water solubility and polarity of bile acids. nih.govoup.comontosight.ai This change restricts their ability to be passively absorbed across the intestinal and colonic epithelium. oup.com Furthermore, sulfated bile acids, including this compound, are poor substrates for the primary transporter responsible for bile acid uptake in the terminal ileum, the apical sodium-dependent bile salt transporter (ASBT). oup.comoup.com The low affinity for ASBT severely limits the active reabsorption of these sulfated compounds. oup.com

Consequently, sulfation acts as a critical detoxification and elimination pathway. oup.comcapes.gov.brnih.gov By reducing intestinal reabsorption, sulfation shunts bile acids away from the enterohepatic circulation, leading to increased excretion in feces and urine. oup.comoup.com In humans, while only a small fraction of bile acids in bile and serum are sulfated, over 70% of urinary bile acids are in their sulfated form, highlighting the efficiency of this elimination route. oup.comcapes.gov.br Specifically, sulfation at the C-7 position, as seen in this compound, is noted to be particularly resistant to hydrolysis and metabolism by the gut microbiota, which further blocks intestinal reabsorption. nih.gov

Table 1: Effects of Sulfation on Bile Acid Properties and Reabsorption

| Property | Unsulfated Bile Acids | Sulfated Bile Acids (e.g., this compound) | Reference |

|---|---|---|---|

| Intestinal Absorption | High (passive diffusion and active transport) | Markedly decreased | oup.comcapes.gov.br |

| Solubility | Lower | Increased | nih.govoup.com |

| Affinity for ASBT | High (especially for conjugated forms) | Low | oup.comoup.com |

| Metabolism by Microbiota | Susceptible to deconjugation and dehydroxylation | C-7 sulfates are resistant to hydrolysis | nih.gov |

| Primary Excretion Route | Fecal (small portion) | Fecal and Urinary | oup.comoup.com |

Interplay with Bile Acid 7-alpha-Dehydroxylation Pathway

The gut microbiota plays a pivotal role in transforming primary bile acids, synthesized in the liver, into secondary bile acids. A key and quantitatively significant transformation is the 7-alpha-dehydroxylation pathway, which converts cholic acid and chenodeoxycholic acid into deoxycholic acid and lithocholic acid, respectively. d-nb.infofrontiersin.org This multi-step enzymatic process is carried out by a specialized group of anaerobic bacteria, primarily from the Clostridium genus. d-nb.infonih.gov

The 7-alpha-dehydroxylation pathway begins with the removal of the 7-alpha-hydroxyl group from an unconjugated primary bile acid. frontiersin.org The presence of a sulfate group at the C-7 position, as in this compound, directly interferes with this pathway. The sulfation of the 7-alpha-hydroxyl group effectively blocks the initial enzymatic step, making the bile acid resistant to 7-alpha-dehydroxylation by the gut microbiota. nih.gov Research indicates that sulfation at the C-7 position is more resistant to microbial metabolism compared to sulfation at the C-3 position. nih.gov

Therefore, the formation of this compound represents a metabolic branch point that diverts cholic acid away from the production of the secondary bile acid, deoxycholic acid. This has significant physiological implications, as secondary bile acids have different signaling properties and are generally more toxic than their primary counterparts. physiology.org

Recent studies have highlighted the complex relationship between sulfated bile acids and the microbiome. In some contexts, levels of this compound have been correlated with specific bacterial populations. For instance, positive correlations have been observed between this compound and the genera Blautia and Unclassified_f_Lachnospiraceae. asm.org Another study noted a significant relationship with the [Ruminococcus]_torques_group. springermedizin.de Furthermore, in a mouse model of bariatric surgery, an increase in cholic acid-7-sulfate produced by the gut microbiome was linked to the metabolic benefits of the procedure, suggesting a functional role for this sulfated bile acid in host metabolism. frontiersin.org

Table 2: 7-alpha-Dehydroxylation Pathway and the Impact of 7-Sulfation

| Metabolic Step | Substrate | Key Bacterial Enzymes | Product | Impact of 7-Sulfation | Reference |

|---|---|---|---|---|---|

| Deconjugation | Tauro- or Glyco-cholic acid | Bile Salt Hydrolase (BSH) | Cholic acid | Required first step for dehydroxylation | frontiersin.org |

| 7-alpha-dehydroxylation | Cholic acid | Bile acid-inducible (bai) operon enzymes | Deoxycholic acid | Blocked by sulfate group at C-7 position | nih.govd-nb.info |

Synthetic Approaches and Research on 7 Sulfocholic Acid Derivatives

Chemical Synthesis Methodologies for Sulfated Bile Acids

The synthesis of sulfated bile acids involves the introduction of a sulfonate group (SO₃⁻) onto one or more hydroxyl groups of the bile acid's steroidal nucleus. oup.com This process, correctly termed sulfonation but commonly referred to as sulfation in bile acid research, increases the water solubility of the molecule and alters its biological properties. oup.com

A general method for synthesizing sulfated bile acid derivatives involves reacting the parent bile acid with a sulfating agent, such as a sulfur trioxide-triethylamine complex (TEA·SO₃), in a suitable solvent like dimethylacetamide (DMA). up.pt The use of microwave irradiation in the sulfation process has been shown to reduce reaction times and improve yields compared to traditional methods. up.pt Following the reaction, the sulfated product is typically isolated by filtration, washed, and then converted to a salt, often a sodium salt, by dissolving it in a methanolic sodium hydroxide (B78521) solution. up.pt The insoluble sodium sulfate (B86663) byproduct is removed by filtration, and the final product is obtained after concentrating the filtrate. up.pt

Cholic acid possesses hydroxyl groups at the C-3, C-7, and C-12 positions, making regioselective sulfation a key challenge. Achieving specific sulfation at the C-7 position requires controlled reaction conditions or the use of specific enzymatic or chemical methods. In some species, enzymes exhibit a preference for specific positions; for instance, mono-sulfates at the 7-OH position are the only bile acid sulfates detected in mice feces. oup.com A mouse sulfotransferase, SULT2A8, has been identified as being uniquely capable of catalyzing the sulfation of the 7α-hydroxyl group of bile acids. tandfonline.com

Chemical synthesis of cholic acid 7-sulfate (CA7S) can be performed to generate gram-scale quantities for research. google.com This process allows for the specific production of the 7-sulfated isomer, which is crucial for studying its distinct biological functions. google.comcaymanchem.com The resulting 7-sulfocholic acid is a metabolite produced by conjugating a sulfate group to the hydroxyl group at position 7 of the parent cholic acid. caymanchem.com

Beyond simple sulfation, the structural modification of bile acids like this compound is a key strategy for developing novel compounds with tailored properties. google.com These modifications can be made to the steroidal nucleus or the side chain.

Side Chain Modification : The carboxylic acid group on the side chain can be modified through esterification with various alcohols (e.g., methanol, n-butanol) or through amidation by reacting with amines like ethylenediamine. up.pt

Steroid Nucleus Modification : Modifications on the steroid core are diverse. For instance, derivatives with diazo- or halomethylketone moieties have been synthesized. nih.gov A patent for synthetic derivatives of cholic acid 7-sulfate describes several potential modifications, including replacing the sulfate group at the R₇ position with other chemical moieties or adding polar groups at the R₆ position to alter the compound's properties. google.com Another approach involves incorporating a methoxy (B1213986) group at the 7-position, which has been shown to significantly increase agonist potency at the TGR5 receptor. rsc.org

These derivatization strategies allow for the creation of extensive libraries of bile acid analogues for further investigation. google.com

Specific Sulfation Reactions at the C-7 Position

Structure-Activity Relationship (SAR) Studies for Biological Functionality

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of this compound and its derivatives influence their biological functions, such as their interaction with cellular receptors like TGR5. google.com

Research has shown that the position and stereochemistry of hydroxyl groups and their modifications are critical for biological activity. google.com For example, studies on TGR5 activation revealed that bile acids with a C-6 β-hydroxyl group have lower half-maximal effective concentrations (EC₅₀) than those with a C-6 α-hydroxyl group, and C-7 α-hydroxyl bile acids are more potent still. google.com

A key SAR finding is that while sulfation at the C-7 position is effective for increasing gut restriction, it significantly reduces the potency of the compound as a TGR5 agonist. rsc.org Conversely, replacing the 7-hydroxyl with a 7-methoxy group can increase TGR5 agonist potency by 40- to 150-fold compared to the free hydroxyl version. rsc.org This highlights a critical trade-off between pharmacokinetic properties (gut restriction) and pharmacodynamic activity (receptor potency) that must be managed in drug design. rsc.org

| Structural Modification | Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| Sulfation | C-7 | Greatly lowers TGR5 agonist potency | rsc.org |

| Methoxy Group | C-7 | Increases TGR5 agonist potency 40-150 fold | rsc.org |

| β-Hydroxyl Group | C-6 | Lower EC₅₀ (higher potency) at TGR5 compared to α-OH | google.com |

| α-Hydroxyl Group | C-7 | Lower EC₅₀ (higher potency) at TGR5 compared to C-6 β-OH | google.com |

Development of Gut-Restricted Bile Acid Analogues for Targeted Research

A major goal in bile acid research is the development of analogues that are "gut-restricted," meaning they act locally within the gastrointestinal tract and have minimal absorption into systemic circulation. rsc.orgnih.gov This approach can enhance therapeutic effects within the gut while minimizing potential off-target systemic side effects.

Sulfation is a primary strategy for achieving gut restriction. oup.com The addition of a highly polar sulfate group markedly decreases the intestinal absorption rate of bile acids. oup.comoup.com Specifically, sulfation at the 7-OH position has been shown to reduce intestinal absorption more effectively than sulfation at the 3-OH position. oup.comoup.com This modification prevents passive absorption from the intestine and colon, effectively trapping the molecule within the gut lumen. oup.comrsc.org Studies confirm that incorporating a sulfate group at the 7-position reduces oral bioavailability and significantly increases the amount of the compound recovered in feces. rsc.org

Other strategies for increasing gut restriction include conjugating the bile acid scaffold to polar moieties, such as an N-methyl-D-glucamine group, or adding other polar groups to the steroid nucleus. google.comrsc.org These modifications create compounds with a favorable combination of low oral exposure and high fecal recovery, making them valuable tools for targeted research on gut-based mechanisms. rsc.org

Advanced Analytical Methodologies for 7 Sulfocholic Acid Detection and Quantification

Chromatographic Techniques for Separation

Chromatographic methods are fundamental for isolating 7-Sulfocholic acid from other bile acids and endogenous compounds prior to its detection and quantification. The choice between liquid and gas chromatography is dictated by the specific requirements of the analysis, including the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) based Methods

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), has become a cornerstone for the analysis of sulfated bile acids like this compound. mdpi.comnih.gov This preference is due to its ability to handle the non-volatile and thermally labile nature of these compounds without the need for extensive and potentially complex derivatization steps. mdpi.com

Reverse-phase chromatography is the most commonly employed HPLC mode for bile acid analysis, offering versatility in flow rates and column dimensions. nih.gov The separation of this compound and its isomers is highly dependent on the careful optimization of the mobile phase composition, including its pH, which significantly influences both chromatographic resolution and ionization efficiency in the mass spectrometer. sciex.comnih.gov For instance, a study by Goto et al. (1987) detailed an HPLC method with fluorescence labeling for the separation and determination of bile acid 7- and 12-sulfates in urine. Another method involved a novel solvolysis procedure followed by HPLC with an immobilized 3α-hydroxysteroid dehydrogenase column for the analysis of 3-sulfated and non-sulfated bile acids. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC), an evolution of HPLC, provides enhanced speed, resolution, and sensitivity, making it ideal for comprehensive bile acid profiling. creative-proteomics.com UHPLC systems, often coupled with tandem mass spectrometry (MS/MS), enable the rapid and targeted quantification of a wide array of bile acids, including sulfated species, from various biological samples. nih.gov A representative UHPLC method might utilize a C18 column with a gradient elution of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) and isopropanol). nih.gov

Table 1: Exemplary HPLC and UHPLC Parameters for Sulfated Bile Acid Analysis

| Parameter | HPLC Method | UHPLC-MS/MS Method |

| Column | Immobilized 3α-HSD column | Cortecs T3 2.7um (2.1 x 30 mm) nih.gov |

| Mobile Phase | Acetonitrile-10 mM phosphate (B84403) buffer (pH 7.80) researchgate.net | A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid. B: Acetonitrile/Isopropanol (1:1) with 0.1% of 200 mM ammonium formate and 0.01% formic acid. nih.gov |

| Detection | Fluorescence (λex=345 nm, λem=470 nm) after derivatization researchgate.net | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Run Time | Not specified | 7 minutes nih.gov |

Gas Chromatography (GC) based Methods

Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), has also been utilized for the analysis of bile acids. mdpi.com However, a significant drawback of GC-based methods for compounds like this compound is the requirement for derivatization. Bile acids are non-volatile and must be chemically modified to increase their volatility and thermal stability for GC analysis. d-nb.info This derivatization process, often involving esterification and silylation, can be complex and time-consuming. nih.govd-nb.info

Despite this limitation, GC-MS offers high chromatographic resolution and can provide detailed structural information. d-nb.info For the analysis of sulfated bile acids, a solvolysis step is typically required to cleave the sulfate (B86663) group before derivatization and subsequent GC-MS analysis. The amount of sulfated bile acid is then calculated by the difference in the quantity of the corresponding non-sulfated bile acid before and after solvolysis. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the sensitive and specific detection and identification of this compound. Its ability to provide molecular weight and structural information makes it superior to less specific detection methods.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the most common ionization technique for the analysis of bile acids by LC-MS. sciex.com For sulfated bile acids like this compound, ESI is typically performed in the negative ion mode. mdpi.com This is because the sulfate group and the carboxylic acid group are readily deprotonated, forming negative ions that can be easily detected by the mass spectrometer. sciex.commdpi.com The optimization of ESI conditions, including the composition of the mobile phase and instrumental parameters, is crucial for maximizing ionization efficiency and achieving high sensitivity. sciex.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the confident identification of analytes. sciex.com For this compound, HRMS can distinguish it from other compounds with the same nominal mass but different elemental compositions. This high mass accuracy, often in the low parts-per-million (ppm) range, significantly reduces the number of potential candidate formulas for an observed mass, thereby increasing the certainty of identification. sciex.com Instruments like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS analysis of bile acids. sciex.comsciex.com

Tandem Mass Spectrometry (MS/MS) for Definitive Structural Elucidation and Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique that provides definitive structural information and is widely used for the quantification of bile acids. nih.gov In an MS/MS experiment, the precursor ion corresponding to this compound is selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly specific and sensitive detection, even in complex biological matrices. mdpi.com

A common fragmentation observed for sulfated bile acids in negative ion mode ESI-MS/MS is the loss of the sulfate group, resulting in a characteristic product ion at m/z 96 (HSO₄⁻). mdpi.com This specific fragmentation can be used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for highly selective quantification. mdpi.comnih.gov However, since many sulfated bile acids can produce this same fragment, chromatographic separation of the different isomers is essential for their individual quantification. mdpi.com More advanced fragmentation techniques, such as electron-activated dissociation (EAD), can provide more structurally diagnostic fragment ions to differentiate between bile acid isomers that are difficult to distinguish by conventional collision-induced dissociation (CID). sciex.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Chemical Formula | C₂₄H₄₀O₈S | nih.gov |

| Monoisotopic Mass | 488.24438940 Da | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | mdpi.comnih.gov |

| Precursor Ion (M-H)⁻ | m/z 487.2368 | nih.gov |

| Characteristic MS/MS Fragment | m/z 96 (HSO₄⁻) | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Bile Acid Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure and dynamics of organic compounds, including bile acids. mdpi.com It operates on the principle of observing the behavior of atomic nuclei within a magnetic field, which allows for the elucidation of chemical structures and the quantification of specific molecules in a sample. libretexts.org In the context of bile acid analysis, NMR offers high reproducibility and typically requires minimal sample preparation, avoiding complex extraction or derivatization steps. nih.gov

High-field NMR spectroscopy, particularly using powerful 800 MHz instruments, has been instrumental in the characterization of bile acids in biological fluids like human hepatic bile. rsc.orgiu.edu This technique allows for the identification and assignment of signals for major bile acids. rsc.org One- and two-dimensional NMR methods, including 1H-1H TOCSY (Total Correlation Spectroscopy) and 1H-13C HSQC (Heteronuclear Single Quantum Coherence), are employed to assign the signals of various bile acids and their conjugates. rsc.orgnih.gov

While NMR is effective for identifying major unconjugated bile acids such as cholic acid, deoxycholic acid, and chenodeoxycholic acid, distinguishing between their respective glycine (B1666218) and taurine (B1682933) conjugates can be challenging with standard one-dimensional NMR alone. rsc.org However, recent methodological developments and the use of high-field NMR have enabled the single-step analysis of several abundant conjugated bile acids. iu.edu For more complex mixtures or to resolve overlapping signals, NMR is often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). The hyphenated technique, HPLC-NMR/MS, allows for the separation of individual conjugated bile acids before their structural confirmation by NMR and Mass Spectrometry (MS), enabling the identification of even minor components in a complex mixture. rsc.org

Table 1: Application of NMR Techniques in Bile Acid Characterization

| NMR Technique | Application in Bile Acid Analysis | Key Findings |

|---|---|---|

| High-Field 1H NMR | Identification and quantification of major bile acids in biological samples. rsc.orgiu.edu | Enables detection of primary acids like cholic and chenodeoxycholic acid, and the secondary deoxycholic acid. iu.edu Can be used to study molecular conformation. nih.gov |

| 2D NMR (e.g., COSY, HSQC, TOCSY) | Detailed structural elucidation and assignment of proton (1H) and carbon (13C) signals. rsc.orgnih.gov | Crucial for the unambiguous assignment of signals for various bile acids and their conjugates in aqueous media. nih.gov |

| HPLC-NMR/MS | Separation and identification of isomeric and conjugated bile acids in complex mixtures. rsc.org | Successfully separates and identifies isomers like glycodeoxycholic acid and glycochenodeoxycholic acid, which are difficult to distinguish by conventional MS. rsc.org |

| Solid-State NMR | Characterization of bile acids in their solid, crystalline form to identify different polymorphs. acs.org | Can reveal the presence of multiple polymorphic forms in commercial bile acid samples. acs.org |

Challenges and Advancements in Bile Acid Profiling Methodologies

The comprehensive analysis of the full spectrum of bile acids, known as bile acid profiling, is a complex analytical task due to the inherent nature of these molecules and the biological matrices in which they are found. theanalyticalscientist.comsciex.com However, significant technological advancements are continuously emerging to address these challenges. biolscigroup.usnih.gov

One of the primary challenges is the immense structural diversity of bile acids. theanalyticalscientist.comsciex.com Synthesized from cholesterol in the liver, primary bile acids are modified by host enzymes and gut microbiota, resulting in a multitude of secondary and tertiary forms, including various conjugates. theanalyticalscientist.com A further complication is the widespread isomerism among bile acids; many share the same molecular formula and mass but differ in the spatial arrangement of hydroxyl groups or other structural features. theanalyticalscientist.comsciex.com These isomers often produce similar fragments in standard mass spectrometry, making their individual quantification difficult without effective separation. theanalyticalscientist.com Other analytical hurdles include the wide dynamic range of concentrations in biological samples and matrix effects, where other compounds in the sample can interfere with the detection of bile acids. sciex.com

To overcome these obstacles, there have been significant advancements, particularly in the realm of mass spectrometry (MS) coupled with liquid chromatography (LC). nih.gov The development of Ultra-High-Performance Liquid Chromatography (UPLC) provides better separation efficiency and higher throughput than traditional HPLC. nih.gov In mass spectrometry, the advent of high-resolution instruments has been a major leap forward. theanalyticalscientist.com Furthermore, novel fragmentation techniques, such as Electron Activated Dissociation (EAD), generate unique fragment ions specific to each bile acid isomer, enabling their differentiation without complete reliance on chromatographic separation. theanalyticalscientist.comsciex.com These advanced MS techniques are improving the specificity and speed of bile acid analysis, paving the way for new insights into their metabolic roles. sciex.comthe-scientist.com

Table 2: Key Challenges in Bile Acid Profiling

| Challenge | Description |

|---|---|

| Structural Diversity | Bile acids exist in numerous forms, including primary, secondary, and tertiary, as well as conjugates with molecules like glycine, taurine, or sulfates. theanalyticalscientist.comsciex.com |

| Isomerism | Many bile acids are structural isomers, sharing the same molecular formula and mass, which complicates separation and specific detection. theanalyticalscientist.comsciex.com |

| Concentration Range | Bile acids can be present at very low concentrations in some samples while being highly abundant in others, requiring methods with high sensitivity and a broad dynamic range. sciex.com |

| Matrix Effects | Biological samples are complex, and other molecules can suppress or enhance the ionization of bile acids in the MS source, affecting quantification accuracy. sciex.com |

Table 3: Technological Advancements in Bile Acid Analysis

| Advancement | Significance |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, improving confidence in compound identification and helping to distinguish between molecules with similar masses. theanalyticalscientist.comthe-scientist.com |

| Ultra-High-Performance Liquid Chromatography (UPLC) | Utilizes columns with smaller particles to achieve higher resolution, better sensitivity, and faster analysis times compared to conventional HPLC. nih.gov |

| Electron Activated Dissociation (EAD) | A newer fragmentation technique in MS that produces unique fragments for different isomers, allowing for their distinction without complete chromatographic separation. theanalyticalscientist.comsciex.com |

| Metabolomics & Metagenomics | Integrated analytical strategies that combine advanced chemical analysis with genetic sequencing to understand the complex interactions between bile acids and gut microbiota. biolscigroup.us |

Comparative Biochemistry and Species Specific Metabolism of 7 Sulfocholic Acid

Interspecies Variations in Bile Acid Sulfation Patterns (e.g., C-7 sulfation prominence in murine models versus C-3 in human)

The metabolic pathway of bile acid sulfation serves as a crucial mechanism for detoxification and elimination, but its significance and characteristics exhibit pronounced variations across different species. oup.comnih.govcapes.gov.br In humans, sulfation is a major pathway for bile acid detoxification, particularly for increasing the water solubility of more hydrophobic bile acids, which facilitates their urinary and fecal excretion. oup.comnih.govcapes.gov.br Conversely, in murine models such as rats and mice, sulfation is generally considered a minor metabolic route compared to hydroxylation. nih.govresearchgate.net

A key distinction lies in the position of sulfation on the bile acid steroid nucleus. In humans, sulfation predominantly occurs at the C-3 position, with studies identifying 3-O-sulfated bile acids as a major form. nih.govresearchgate.net The human enzyme primarily responsible for this is Sulfotransferase 2A1 (SULT2A1), which sulfonates the 3α-hydroxyl group of bile acids. polyu.edu.hk

In stark contrast, bile acid metabolism in mice is characterized by the prominence of sulfation at the C-7 position. polyu.edu.hk Research has identified SULT2A8 as a key hepatic sulfotransferase in mice that preferentially catalyzes the sulfonation of 7α-hydroxyl bile acids, including cholic acid. polyu.edu.hk This leads to the formation of 7-sulfated metabolites like 7-sulfocholic acid. polyu.edu.hk The levels of these 7-OH bile acid-monosulfates are notably higher in male mice than in females. polyu.edu.hk This enzymatic difference underscores a fundamental divergence in how these species handle bile acid homeostasis and detoxification. nih.govpolyu.edu.hk

Table 1: Comparative Overview of Bile Acid Sulfation in Humans vs. Mice

| Feature | Humans | Mice |

|---|---|---|

| Overall Importance | Major detoxification pathway oup.comnih.govresearchgate.net | Minor pathway compared to hydroxylation nih.govresearchgate.net |

| Primary Sulfation Site | C-3 position nih.govresearchgate.net | C-7 position (specifically 7α-OH) polyu.edu.hk |

| Key Enzyme | SULT2A1 (targets 3α-OH) polyu.edu.hk | SULT2A8 (targets 7α-OH) polyu.edu.hk |

| Resulting Metabolites | Predominantly 3-O-sulfated bile acids nih.gov | Predominantly 7-sulfated bile acids (e.g., this compound) polyu.edu.hkcaymanchem.com |

Occurrence and Significance in Animal Models of Metabolic and Immunological Research

This compound has emerged as a significant metabolite in animal models, particularly in the fields of metabolic and immunological research, due to its specific interactions with key cellular receptors. medchemexpress.commedchemexpress.com

In the context of metabolic disease research, this compound is recognized as a selective agonist for the Takeda G-protein-coupled receptor 5 (TGR5). medchemexpress.comdcchemicals.commedchemexpress.com TGR5 is expressed in various tissues, including enteroendocrine L-cells in the intestine. medchemexpress.com In studies using diet-induced obese (DIO) mice, the administration of this compound was shown to bind to TGR5, induce the secretion of glucagon-like peptide-1 (GLP-1), and consequently improve glucose tolerance. medchemexpress.com This positions this compound as a molecule of interest in the investigation of diabetes and related metabolic disorders. medchemexpress.compatsnap.com

From an immunological perspective, this compound acts as an endogenous, host-derived ligand for the MHC class I-related protein (MR1). medchemexpress.comnih.govnih.gov MR1 is responsible for presenting antigens to mucosal-associated invariant T (MAIT) cells, a subset of innate-like T cells. nih.govfrontiersin.org Research has demonstrated that this compound binds to MR1 and is recognized by MAIT cells, which promotes their survival and the expression of genes associated with homeostasis. nih.govnih.gov The synthesis of this compound is dependent on the host's sulfotransferase enzymes (Sult2a family) and is influenced by the gut microbiota, as levels are dramatically reduced in germ-free mice. nih.govnih.gov Furthermore, mouse models deficient in the Sult2a enzymes exhibit reduced numbers of thymic MAIT cells, highlighting the role of this specific sulfated bile acid in MAIT cell development and function. nih.govnih.gov

Table 2: Role of this compound in Animal Research Models

| Research Area | Animal Model | Key Target | Observed Effect |

|---|---|---|---|

| Metabolic Research | Diet-Induced Obese (DIO) Mice | TGR5 (G-protein coupled receptor) medchemexpress.comdcchemicals.com | Induces GLP-1 secretion, improves glucose tolerance. medchemexpress.com |

| Immunological Research | Mice (including Sult2a-deficient and germ-free) | MR1 (MHC class I-related protein) nih.govfrontiersin.org | Promotes MAIT cell survival and homeostatic gene expression; involved in MAIT cell development. nih.govnih.gov |

Differential Fecal Bile Acid Profiles Across Various Animal Species

The composition of bile acids excreted in feces varies significantly among different animal species, reflecting differences in hepatic synthesis, conjugation, and gut microbial metabolism. nih.govresearchgate.net These differential profiles, which include sulfated bile acids like this compound, are being explored as potential non-invasive tools for taxonomic discrimination and health status assessment. sarem.org.arnih.gov

Studies on neotropical mustelids have successfully used fecal bile acid analysis to differentiate between species. sarem.org.arnih.govsarem.org.arresearchgate.net A semi-quantitative analysis using high-resolution mass spectrometry found significant differences in the signal intensities of four bile acids, including sulfocholic acid, among five mustelid species. sarem.org.arresearchgate.net This suggests that the profile of sulfated bile acids can serve as a species-specific chemical signature. sarem.org.arnih.gov In these animals, the class of "bile acids, alcohols and derivatives" was the most abundant in the fecal metabolome. nih.gov

Table 3: Characteristics of Fecal Bile Acid Profiles in Various Animal Species

| Species Group | Key Fecal Bile Acid Characteristics | Significance of Sulfated BAs |

|---|---|---|

| Humans | High proportion of secondary bile acids (DCA, LCA). nih.gov | Sulfation is a major detoxification pathway, with sulfated BAs readily excreted. oup.comnih.gov |

| Mice/Rats | Lower proportion of secondary bile acids compared to humans; hydroxylation is a more dominant pathway than sulfation. nih.govresearchgate.net | This compound is a characteristic metabolite, especially in male mice. polyu.edu.hkcaymanchem.com |

| Dogs | Predominantly unconjugated primary and secondary bile acids; profiles are sensitive to diet and gastrointestinal disease. d-nb.infonih.govnih.gov | Taurine (B1682933) is the primary conjugation amino acid; overall sulfation is less prominent than in humans. nih.govnih.gov |

| Neotropical Mustelids | High diversity of bile acids, alcohols, and derivatives. nih.gov | The relative abundance of sulfocholic acid shows significant interspecies variation, allowing for taxonomic discrimination. sarem.org.ar |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 7-sulfocholic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonation of cholic acid at the 7α-hydroxy position using sulfating agents like sulfur trioxide complexes. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm sulfation site specificity, mass spectrometry for molecular weight validation (488.63 g/mol), and high-performance liquid chromatography (HPLC) to assess purity . Reproducibility hinges on documenting reaction conditions (e.g., solvent, temperature) and cross-referencing spectral data with published standards .

Q. How is 7-SCA detected and quantified in biological matrices such as serum or feces?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Ionization : Electrospray ionization (ESI) in negative mode due to sulfate group polarity.

- Quantification : Stable isotope-labeled internal standards (e.g., deuterated 7-SCA) to correct for matrix effects .

- Validation : Calibration curves with linearity (R² > 0.99) and limits of detection (LOD) ≤ 1 ng/mL .

Q. What experimental models are commonly used to study 7-SCA’s role in bile acid homeostasis?

- Methodological Answer :

- In vitro : Human hepatocyte cell lines (e.g., HepG2) treated with 7-SCA to assess TGR5 receptor activation via cAMP assays .

- In vivo : Rodent models (e.g., zinc-deficient rats) with metabolomic profiling of serum, urine, and feces to track 7-SCA fluctuations under pathological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in 7-SCA’s reported effects on metabolic pathways (e.g., glucose vs. lipid regulation)?

- Methodological Answer :

- Study Design : Use tissue-specific knockout models (e.g., intestinal TGR5⁻/⁻ mice) to isolate 7-SCA’s mechanism.

- Data Triangulation : Combine transcriptomics (RNA-seq) with targeted metabolomics to identify downstream effectors .

- Contradiction Analysis : Control for confounding factors like diet, gut microbiota composition, and interspecies differences in bile acid transport .

Q. What advanced techniques validate 7-SCA’s interaction with TGR5 in the context of GLP-1 secretion?

- Methodological Answer :

- Structural Biology : Co-crystallization of 7-SCA with TGR5 extracellular domain to map binding residues.

- Functional Assays : Real-time GLP-1 measurement in intestinal L-cells using fluorescent reporters (e.g., GCaMP6) .

- Computational Modeling : Molecular dynamics simulations to predict sulfation’s impact on receptor affinity .

Q. How should researchers address variability in 7-SCA levels across metabolomic studies (e.g., elevated serum vs. fecal concentrations)?

- Methodological Answer :

- Sample Handling : Standardize collection protocols (e.g., fasting status, freeze-thaw cycles) to minimize pre-analytical variability.

- Data Normalization : Use creatinine (urine) or total protein (serum) for concentration adjustments.

- Meta-Analysis : Apply PRISMA guidelines to systematically compare studies, highlighting cohort size, detection limits, and analytical platforms .

Methodological Best Practices

Q. What criteria ensure reproducibility in 7-SCA-related experiments?

- Answer :

- Synthesis : Report molar ratios of reactants, purification steps (e.g., column chromatography gradients), and batch-to-batch purity checks .

- Biological Assays : Include positive controls (e.g., taurolithocholic acid for TGR5 activation) and validate antibody specificity in Western blots .

Q. How can researchers optimize LC-MS parameters for 7-SCA in complex matrices?

- Answer :

- Column Selection : C18 columns with polar-endcapping to retain sulfate groups.

- Mobile Phase : Ammonium acetate (5 mM) in water/acetonitrile for improved ionization .

Data Presentation & Reporting

Q. What are the minimum metadata requirements for publishing 7-SCA-related datasets?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |